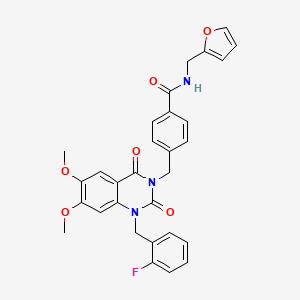
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C30H26FN3O6 and its molecular weight is 543.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide , with CAS number 1189861-40-2, is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H26FN3O6, with a molecular weight of approximately 543.5 g/mol. The structure features a quinazoline core substituted with a furan moiety and a fluorobenzyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H26FN3O6 |
| Molecular Weight | 543.5 g/mol |
| CAS Number | 1189861-40-2 |
Mechanisms of Biological Activity
Research indicates that compounds similar to this quinazoline derivative often exhibit diverse biological activities, including:
- Anticancer Activity : Quinazoline derivatives have been reported to inhibit cancer cell proliferation by targeting various signaling pathways involved in cell cycle regulation and apoptosis. The presence of the dimethoxy group may enhance its interaction with specific receptors or enzymes involved in tumor growth.
- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have shown that related compounds can exhibit selective COX-II inhibition, leading to reduced inflammatory responses.
- Neuroprotective Properties : Some studies suggest that quinazoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Anticancer Studies : A study published in ACS Omega demonstrated that certain quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 10 µM) . This suggests that the compound could be further evaluated for its anticancer potential.
- Inflammation Models : In an experimental model assessing COX inhibition, a related compound showed an IC50 value of 0.52 µM against COX-II with a selectivity index greater than 10 . This indicates that modifications in the structure can lead to enhanced anti-inflammatory properties.
属性
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26FN3O6/c1-38-26-14-23-25(15-27(26)39-2)33(18-21-6-3-4-8-24(21)31)30(37)34(29(23)36)17-19-9-11-20(12-10-19)28(35)32-16-22-7-5-13-40-22/h3-15H,16-18H2,1-2H3,(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFMTWNJOCFZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26FN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













